Manninotriose

Overview

Description

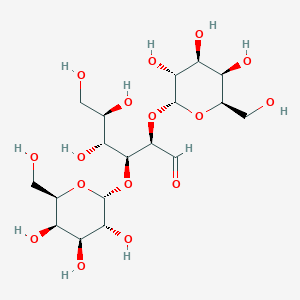

Manninotriose is a trisaccharide composed of three mannose units. It is a member of the raffinose family of oligosaccharides, which are known for their role in plant metabolism and stress responses. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manninotriose can be synthesized through enzymatic hydrolysis of larger oligosaccharides such as stachyose or raffinose. Enzymes like α-galactosidase are commonly used to cleave these larger molecules into this compound under controlled conditions of pH and temperature.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. Plants like red deadnettle (Lamium purpureum) are known to contain significant amounts of this compound. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Manninotriose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce corresponding aldonic acids.

Reduction: Reduction of this compound yields sugar alcohols.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Oxidation: Mannonic acid.

Reduction: Mannitol.

Substitution: Acetylated or benzoylated this compound derivatives.

Scientific Research Applications

Chemical Applications

Model Compound in Carbohydrate Chemistry

Manninotriose serves as a model compound for studying carbohydrate chemistry and enzymatic reactions. Its structure allows researchers to investigate the mechanisms of carbohydrate metabolism and the role of oligosaccharides in biological systems. The compound is particularly useful in understanding the hydrolysis processes mediated by enzymes such as endo-1,4-β-mannanase, which breaks down this compound into simpler sugars.

Biochemical Properties

this compound is involved in the metabolism of raffinose family oligosaccharides (RFOs), making it crucial for biochemical analyses. Its interactions with various enzymes provide insights into carbohydrate dynamics within plant systems .

Biological Applications

Role in Plant Metabolism

In plants like red deadnettle (Lamium purpureum), this compound accumulates during early spring and is thought to function as a temporary storage carbohydrate. It may also act as a membrane protector and antioxidant, contributing to stress tolerance in plants . This property highlights its potential for enhancing plant resilience under adverse conditions.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective effects on rat hippocampal neurons. When combined with astragaloside IV, it significantly improves cell viability and survival rates under corticosterone-induced toxicity. This protective mechanism involves reducing DNA methylation of genes associated with learning and memory while enhancing the expression of glucocorticoid receptors and synapsin 1 . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Medical Applications

Prebiotic Properties

this compound has been explored for its prebiotic effects, promoting beneficial gut microbiota. This characteristic could make it a valuable ingredient in functional foods aimed at improving digestive health . The compound's ability to modulate immune responses further enhances its potential as a health-promoting agent.

Potential Health Benefits

Research indicates that this compound may have immunomodulatory effects, contributing to enhanced immune function. Its role in reducing inflammation and oxidative stress positions it as a candidate for developing new therapeutic strategies against various health conditions .

Industrial Applications

Food Industry Utilization

In the food industry, this compound is utilized as a functional ingredient due to its prebiotic properties. It can enhance the nutritional profile of food products while promoting gut health. The increasing demand for natural prebiotics presents an opportunity for incorporating this compound into dietary supplements and functional foods.

Fermentation Processes

this compound is also significant in fermentation processes, particularly in fermented soybean products where it is produced through the desorption of fructose from stachyose. Understanding its role in fermentation can lead to improved production methods for various food items .

Mechanism of Action

Manninotriose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. This interaction enhances gut health and boosts the immune system. Additionally, this compound can modulate metabolic pathways in plants, contributing to stress tolerance and overall plant health .

Comparison with Similar Compounds

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Manninotriose: this compound is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .

Biological Activity

Manninotriose, a trisaccharide composed of galactose and glucose (Galα1,6Galα1,6Glc), is primarily found in the plant Lamium purpureum (red deadnettle). Its biological activity has garnered attention due to its potential roles in plant physiology and neuroprotection in animal models. This article explores the various biological activities associated with this compound, including its physiological roles in plants and protective effects in neuronal cells.

1. Physiological Roles in Plants

This compound is a significant component of the raffinose family oligosaccharides (RFOs) and plays a crucial role in carbohydrate metabolism within Lamium purpureum. Research indicates that it serves multiple functions:

- Storage Carbohydrate : this compound is hypothesized to act as a temporary storage carbohydrate during early spring when the plant accumulates high concentrations of this sugar. It is derived from the hydrolysis of stachyose, another RFO that functions as the primary transport compound within the plant .

- Membrane Protection : There is evidence suggesting that this compound may function as a membrane protector and antioxidant, similar to other RFOs and fructans. This role is particularly important during periods of stress or adverse environmental conditions .

- Carbohydrate Dynamics : Detailed analyses have shown that this compound levels fluctuate based on the plant's developmental stage and environmental conditions, indicating its adaptive significance .

Table 1: Summary of Physiological Roles of this compound in Lamium purpureum

| Role | Description |

|---|---|

| Storage Carbohydrate | Serves as a temporary carbohydrate reserve during early spring growth. |

| Membrane Protector | Functions as an antioxidant, protecting cellular membranes. |

| Carbohydrate Dynamics | Fluctuates with environmental conditions, indicating adaptability. |

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its effects on hippocampal neurons. In vitro experiments have demonstrated several key findings:

- Cell Viability Improvement : Pre-treatment with this compound significantly enhances cell viability and survival rates in rat hippocampal neurons subjected to corticosterone (CORT)-induced damage. This suggests a protective effect against stress-induced neurotoxicity .

- Gene Expression Regulation : this compound treatment was associated with upregulation of genes linked to learning and memory, such as glucocorticoid receptor (GR), Zif268, and synapsin 1 (SYN1). These genes are crucial for neuronal function and plasticity .

- DNA Methylation Modulation : The compound also influences DNA methylation patterns, particularly reducing hypermethylation in the SYN1 gene promoter induced by CORT. This modulation may play a role in restoring normal gene expression following stress .

Table 2: Neuroprotective Effects of this compound

| Effect | Description |

|---|---|

| Improved Cell Viability | Increases survival rates of hippocampal neurons under stress. |

| Gene Expression Enhancement | Upregulates key genes related to memory and learning. |

| DNA Methylation Modulation | Reduces hypermethylation of important neuronal genes. |

3. Case Studies and Research Findings

Several case studies highlight the significance of this compound in both plant biology and neuroprotection:

- A study demonstrated that this compound acts as a protective agent against CORT-induced neuronal damage, showcasing its potential therapeutic applications for stress-related disorders .

- Research on Lamium purpureum has established this compound as an essential component of its carbohydrate metabolism, emphasizing its role in plant resilience during early growth phases .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Manninotriose in plant extracts?

this compound quantification typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with refractive index detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods require calibration curves using purified this compound standards and validation for precision, accuracy, and limit of detection. Sample preparation often involves solvent extraction (e.g., ethanol/water mixtures) followed by solid-phase purification to remove interfering compounds . For reproducibility, detailed protocols must specify column types, mobile phases, and temperature gradients .

Q. How can this compound be isolated from natural sources?

Isolation involves sequential steps: (1) crude extraction using polar solvents (e.g., hot water or methanol), (2) precipitation with ethanol to remove polysaccharides, and (3) purification via column chromatography (e.g., gel permeation or ion-exchange). Thin-layer chromatography (TLC) is used to monitor fractions, with final purity confirmed by nuclear magnetic resonance (NMR) spectroscopy. Method optimization should address yield variability across plant species and tissue types .

Q. What in vitro assays are suitable for assessing this compound’s antioxidant activity?

Common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). These require controlled conditions (pH, temperature) and comparison to standard antioxidants (e.g., ascorbic acid). Results should include IC₅₀ values and statistical validation (e.g., triplicate measurements with standard deviations) .

Q. What are the key challenges in characterizing this compound’s structural stability?

Stability studies under varying pH, temperature, and humidity conditions are critical. Techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) identify degradation products. Researchers must report storage conditions and pre-treatment methods to ensure data comparability across studies .

Q. How do researchers validate the purity of synthesized this compound?

Purity is validated using a combination of HPLC (>95% peak area), mass spectrometry (MS) for molecular weight confirmation, and ¹H/¹³C NMR for structural integrity. Impurity profiling requires high-resolution MS or capillary electrophoresis .

Advanced Research Questions

Q. How can contradictory findings about this compound’s bioactivity in different cellular models be resolved?

Systematic reviews and meta-analyses should assess experimental variables (e.g., cell lines, dosage ranges, exposure times). Researchers must standardize assays (e.g., using identical positive controls) and conduct dose-response curves to identify threshold effects. Comparative studies under controlled conditions (e.g., hypoxia vs. normoxia) can clarify context-dependent mechanisms .

Q. What experimental designs are optimal for studying this compound’s in vivo pharmacokinetics?

Use a PICOT framework:

- P opulation: Rodent models (e.g., Sprague-Dawley rats).

- I ntervention: Oral/intravenous administration at physiologically relevant doses.

- C omparison: Control groups receiving vehicle or reference compounds.

- O utcome: Plasma concentration-time profiles, bioavailability, and tissue distribution.

- T ime: Sampling at fixed intervals (0–24 hrs). LC-MS/MS quantifies this compound in biological matrices, with non-compartmental analysis for pharmacokinetic parameters .

Q. What statistical approaches are recommended for analyzing metabolomic data in this compound studies?

Multivariate analysis (e.g., PCA, PLS-DA) identifies metabolite clusters influenced by this compound treatment. Pairwise comparisons (t-tests, ANOVA with Tukey post-hoc) quantify significant changes. False discovery rate (FDR) correction minimizes Type I errors in high-throughput datasets .

Q. How can researchers optimize this compound extraction yields using computational methods?

Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs models the interaction of variables (e.g., solvent ratio, temperature, extraction time). Artificial Neural Networks (ANNs) further refine predictive accuracy. Validation requires triplicate runs and comparison to experimental yields .

Q. What strategies address low reproducibility in this compound’s reported immunomodulatory effects?

Adopt the FINER criteria:

- F easible: Use standardized cell culture media and passage numbers.

- I nteresting: Focus on understudied pathways (e.g., NLRP3 inflammasome modulation).

- N ovel: Combine transcriptomics and cytokine profiling.

- E thical: Follow institutional animal care guidelines.

- R elevant: Link findings to clinical applications (e.g., autoimmune diseases).

Transparent reporting of raw data and analysis scripts enhances reproducibility .

Notes

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-YRBKNLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Manninotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MANNINOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.